(S)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a 4-methylpyrimidin-2-yloxy substituent at the 3-position. The (S)-configuration at the pyrrolidine ring’s 3-position is critical for its stereochemical properties, influencing molecular interactions in biological or synthetic contexts.
Properties
IUPAC Name |
tert-butyl (3S)-3-(4-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10-5-7-15-12(16-10)19-11-6-8-17(9-11)13(18)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTOBXCCXYXSIO-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 279.33 g/mol
- CAS Number : 1264037-41-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound has shown potential in inhibiting key enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| A375 (melanoma) | 0.028 | |
| Colo205 (colon cancer) | 0.037 | |
| HeLa (cervical cancer) | 0.045 |
These values indicate that the compound is effective at low concentrations, suggesting a high potency against these cancer types.
Neuroprotective Effects
In addition to its anticancer activity, the compound has been investigated for its neuroprotective effects. It has shown potential in modulating pathways associated with neurodegeneration, particularly through the inhibition of specific kinases involved in neuronal apoptosis.
Case Studies
- In Vitro Studies : A study published in Frontiers in Pharmacology explored the efficacy of this compound on various cancer cell lines, demonstrating its ability to inhibit proliferation significantly compared to control compounds .
- In Vivo Studies : Preliminary animal studies have indicated that the compound may reduce tumor size in xenograft models, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparative Data Table
*Assumed based on structural similarity.
Preparation Methods
Nucleophilic Aromatic Substitution
The pyrimidine oxygen-pyrrolidine linkage is established via nucleophilic substitution. In a representative procedure:
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Activation of Pyrimidine : 2-Chloro-4-methylpyrimidine is treated with NaH or K₂CO₃ in anhydrous THF to generate a reactive alkoxide.
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Coupling with Pyrrolidine : The activated pyrimidine reacts with (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester under Mitsunobu conditions (DIAD, PPh₃) at 0–25°C for 12–24 hours.
Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is critical for protecting the pyrrolidine amine during subsequent reactions:
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Protection : (S)-3-Hydroxypyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP catalysis.
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Selective Deprotection : Post-coupling, the Boc group is removed using HCl in dioxane or TFA in DCM to free the amine for further functionalization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Mitsunobu Reagents : DIAD/PPh₃ outperforms DEAD in minimizing side products (e.g., elimination).
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Base Selection : Cs₂CO₃ enhances nucleophilicity of the pyrrolidine oxygen compared to K₂CO₃.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H/¹³C NMR : Key signals include δ 1.44 ppm (Boc tert-butyl) and δ 8.21 ppm (pyrimidine C-H).
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HRMS : [M+H]⁺ calculated for C₁₅H₂₂N₃O₃: 292.1661; observed: 292.1658.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patent WO2010077836A2 discloses a scalable method using continuous flow reactors to improve heat transfer and reduce reaction times (3–5 hours vs. 24 hours batch).
Cost-Effective Modifications
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mitsunobu Coupling | 68–72 | 95–98 | Moderate |
| Continuous Flow | 75–80 | 97–99 | High |
| SNAr with Cs₂CO₃ | 60–65 | 90–93 | Low |
Challenges and Solutions
Stereochemical Integrity
Q & A
Q. What are the common synthetic routes for preparing this compound, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves coupling a pyrimidinyloxy-pyrrolidine intermediate with a tert-butyl protecting group. Key steps include:
- Protection : Use of Boc (tert-butoxycarbonyl) groups to protect the pyrrolidine nitrogen, as described in tert-butyl ester syntheses .
- Coupling : Nucleophilic substitution or Mitsunobu reactions to introduce the 4-methyl-pyrimidin-2-yloxy moiety. For example, DMAP and triethylamine in dichloromethane at 0–20°C are effective for sulfonylation or etherification .
- Chiral Resolution : Enantiomeric purity is ensured via chiral HPLC or enzymatic resolution, as demonstrated in related pyrrolidine carboxylate syntheses .
Q. How is the compound characterized to confirm its structural and stereochemical integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR analyze proton environments and carbon frameworks, particularly verifying the tert-butyl group (δ ~1.4 ppm) and pyrimidine ring protons.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks).
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients .
- X-ray Crystallography : Used for absolute configuration determination in related compounds .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer :
- Store under inert gas (N or Ar) at –20°C to prevent hydrolysis of the tert-butyl ester.
- Desiccate to avoid moisture-induced degradation, as tert-butyl esters are sensitive to acidic/basic conditions .
Q. What solvents and reaction conditions are compatible with this compound?
- Methodological Answer :
- Compatible Solvents : Dichloromethane, THF, DMF, and tert-butanol (for Pd-catalyzed couplings) .
- Avoid : Protic solvents (e.g., water, methanol) under heating, which may cleave the Boc group.
- Temperature : Reactions typically proceed at 0–100°C, depending on catalyst use (e.g., Pd(OAc) at 40–100°C) .
Q. How is the tert-butyl ester group utilized in multi-step syntheses?
- Methodological Answer : The Boc group serves as a temporary protective moiety for the pyrrolidine nitrogen, enabling subsequent functionalization (e.g., Suzuki couplings or amide formations). Deprotection is achieved with TFA or HCl in dioxane .
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed cross-couplings involving this compound?
- Methodological Answer :
- Catalyst System : Use Pd(OAc) with XPhos ligand in tert-butanol, which enhances stability and reduces side reactions .
- Base : CsCO improves coupling efficiency in inert atmospheres.
- Table 1 : Optimization Parameters
| Catalyst | Ligand | Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Pd(OAc) | XPhos | tert-BuOH | 60–85% |
Q. What strategies are effective for analyzing in vitro metabolic stability of this compound?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS.
- Metabolite ID : Use high-resolution MS/MS and isotopic labeling (e.g., F for tracking, as in related radiolabeled studies) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to pyrimidine-targeted enzymes (e.g., kinases).
- MD Simulations : Assess conformational stability in lipid bilayers or protein active sites .
Q. What are the challenges in scaling up the synthesis, and how are they addressed?
- Methodological Answer :
Q. How is the compound used in synthesizing pharmacologically active derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
